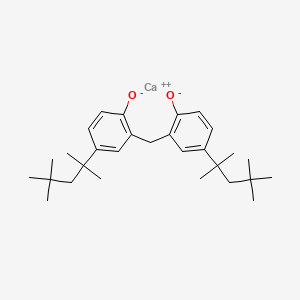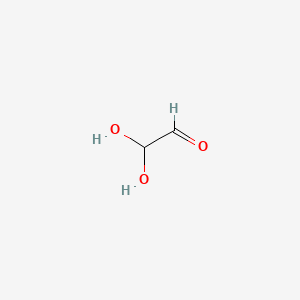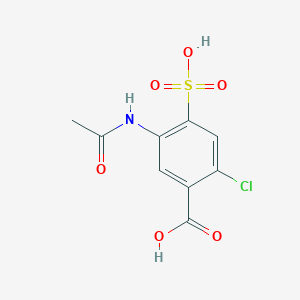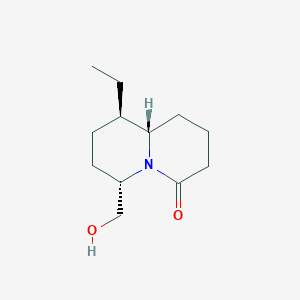
2-Bromobenzoic acid phenacyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a phenacyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzoic acid phenacyl ester typically involves the esterification of 2-bromobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6 in an organic solvent such as acetonitrile . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure consistency and quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzoic acid phenacyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The ester group can be oxidized to form corresponding acids or other derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-Bromobenzoic acid phenacyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromobenzoic acid phenacyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of different products depending on the reaction conditions . The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
2-Bromobenzoic Acid: Shares the bromine substitution on the benzoic acid ring but lacks the phenacyl ester group.
Phenacyl Bromide: Contains the phenacyl group but lacks the benzoic acid moiety.
Benzoic Acid Esters: Various esters of benzoic acid with different substituents on the ester group.
Uniqueness: 2-Bromobenzoic acid phenacyl ester is unique due to the presence of both the bromine atom and the phenacyl ester group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry and related fields.
Propiedades
Fórmula molecular |
C15H11BrO3 |
|---|---|
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
phenacyl 2-bromobenzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
DEHFSCDKIVXMJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)




![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
